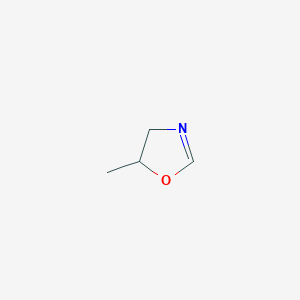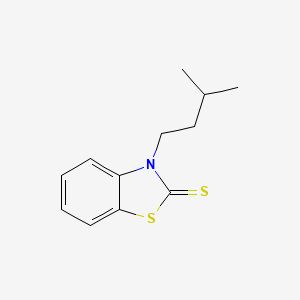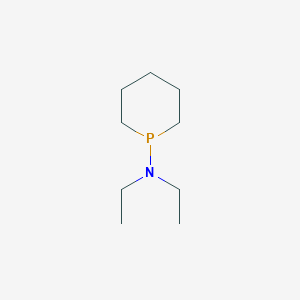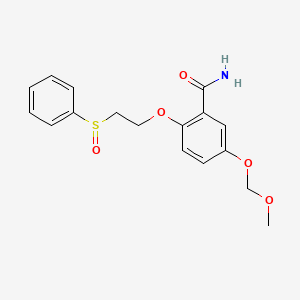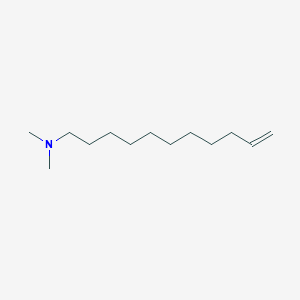
(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate is an organic compound with a complex structure that includes a chloro group, a methyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate typically involves the reaction of 3-methyl-2-butanone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or ketone.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products include substituted amides or thioesters.
Hydrolysis: Products include acetic acid and 3-methyl-2-butanol.
Oxidation: Products include 3-methyl-2-butanone or 3-methyl-2-butanoic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the mechanisms of esterases and other related enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The ester group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its unique reactivity allows for the synthesis of high-value products.
Mécanisme D'action
The mechanism of action of (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate involves its interaction with nucleophiles and enzymes. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The chloro group can undergo nucleophilic substitution, leading to the formation of various derivatives. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl chloride
- (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl bromide
- (2S)-1-Chloro-3-methyl-1-oxobutan-2-yl fluoride
Uniqueness
(2S)-1-Chloro-3-methyl-1-oxobutan-2-yl acetate is unique due to the presence of both a chloro group and an acetate ester This combination allows for a diverse range of chemical reactions, making it a versatile compound in synthesis
Propriétés
Numéro CAS |
33641-00-8 |
|---|---|
Formule moléculaire |
C7H11ClO3 |
Poids moléculaire |
178.61 g/mol |
Nom IUPAC |
[(2S)-1-chloro-3-methyl-1-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C7H11ClO3/c1-4(2)6(7(8)10)11-5(3)9/h4,6H,1-3H3/t6-/m0/s1 |
Clé InChI |
ZLMNCTCMKSWQIU-LURJTMIESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)Cl)OC(=O)C |
SMILES canonique |
CC(C)C(C(=O)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


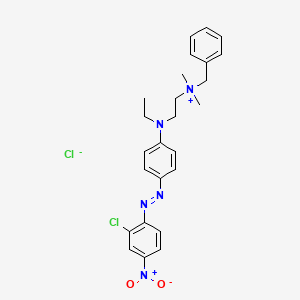
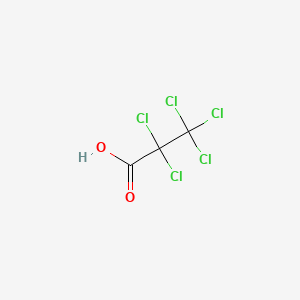
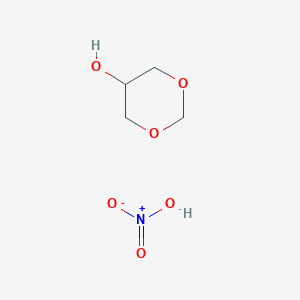
![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)

